5-Bromo-2-phenyl-1,3-benzothiazole
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Overview
Description
5-Bromo-2-phenyl-1,3-benzothiazole is a brominated aromatic organic compound with the molecular formula C13H8BrNS. It is a derivative of benzothiazole, featuring a bromine atom at the 5-position and a phenyl group at the 2-position of the benzothiazole ring system. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Bromination of 2-phenylbenzothiazole: The compound can be synthesized by the bromination of 2-phenylbenzothiazole using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at room temperature.
Sandmeyer Reaction: Another method involves the diazotization of 2-phenylbenzothiazole followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromo-2-phenylbenzothiazole-1,3-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-phenylbenzothiazole.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-phenyl-1,3-benzothiazole has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 5-bromo-2-phenyl-1,3-benzothiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
2-Phenylbenzothiazole: Lacks the bromine atom.
5-Bromobenzothiazole: Lacks the phenyl group.
2-Phenylbenzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: 5-Bromo-2-phenyl-1,3-benzothiazole is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-phenyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBZNELRSIALOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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